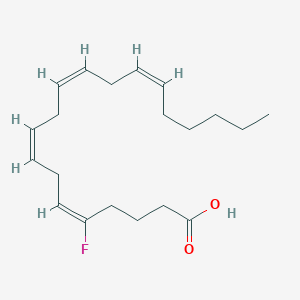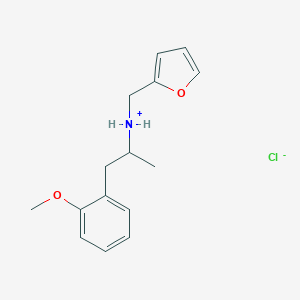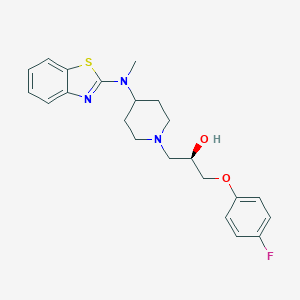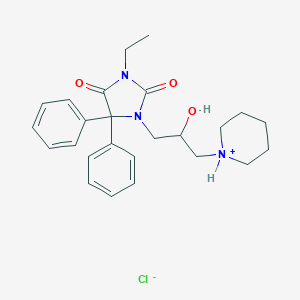
2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl)-, monohydrochloride is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl)-, monohydrochloride involves the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain proteins involved in tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve neurological function. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl)-, monohydrochloride in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl)-, monohydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its potential toxicity and side effects in more detail. Additionally, further research is needed to optimize the synthesis method and improve the purity of the compound.
Synthesemethoden
The synthesis of 2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl)-, monohydrochloride involves several steps. The first step involves the reaction of 2,4-Imidazolidinedione with 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl) in the presence of a catalyst. The resulting product is then purified and converted to the monohydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl)-, monohydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
110427-55-9 |
|---|---|
Molekularformel |
C25H32ClN3O3 |
Molekulargewicht |
458 g/mol |
IUPAC-Name |
3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione;chloride |
InChI |
InChI=1S/C25H31N3O3.ClH/c1-2-27-23(30)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)28(24(27)31)19-22(29)18-26-16-10-5-11-17-26;/h3-4,6-9,12-15,22,29H,2,5,10-11,16-19H2,1H3;1H |
InChI-Schlüssel |
DMOJMTZRBJLNKX-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(N(C1=O)CC(C[NH+]2CCCCC2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Kanonische SMILES |
CCN1C(=O)C(N(C1=O)CC(C[NH+]2CCCCC2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Synonyme |
2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperid inyl)propyl)-, monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





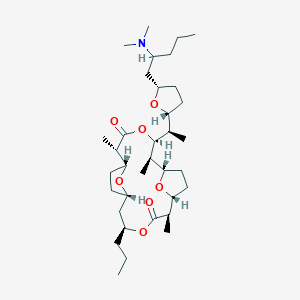
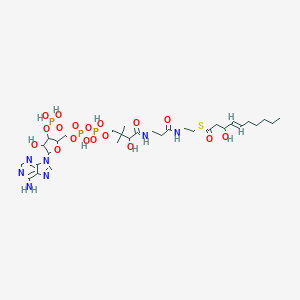
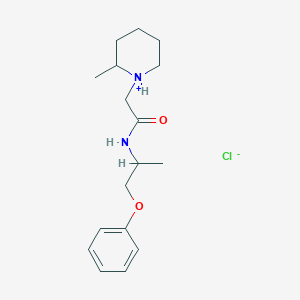
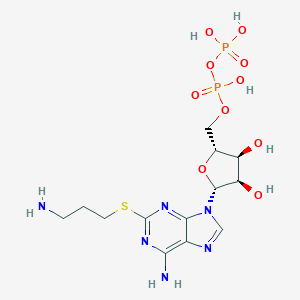
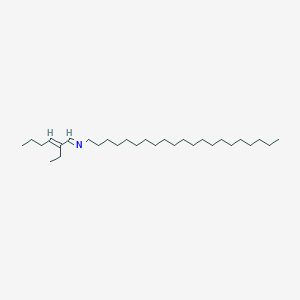
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)

